molecular formula C15H20N4 B2846671 2-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034381-99-0

2-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No. B2846671
CAS RN: 2034381-99-0
M. Wt: 256.353
InChI Key: JADUMHATJHEFTK-UHFFFAOYSA-N
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Description

The compound “2-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine” is a complex organic molecule that contains several heterocyclic rings, including a pyrrole and a pyrazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and pyrazine rings, and the subsequent linking of these rings through a series of reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and pyrazine rings are aromatic and would contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the various functional groups attached to them .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could influence its solubility and stability .

Scientific Research Applications

Synthesis and Biological Activity

The chemical scaffold of pyrazolo[1,5-a]pyrazine and its derivatives are of significant interest due to their potential biological activities. A study by Zaki et al. (2016) delves into the regioselectivity of 1,3-dipolar cycloadditions to synthesize various heterocyclic compounds including pyrazolo[1,5-a]pyrazines. These compounds exhibited antimicrobial properties against both gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents Zaki, Sayed, & Elroby, 2016.

Catalytic Applications

The research by Wasselle (1939) on acylethynylpyrroles, which can undergo cyclodimerization to form bis(acylmethylidene)dipyrrolo[1,2-a:1,2-d]pyrazines, points to the importance of catalysts in facilitating these reactions. This work underscores the role of catalysts in organic synthesis, particularly in the formation of complex heterocyclic compounds that could have various scientific and industrial applications Wasselle, 1939.

Antimicrobial and Anticancer Properties

Compounds containing the pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinone framework have shown promising biological activities. The work by Mokrov et al. (2011) highlights the synthesis of N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]-pyrazinones, which displayed a range of biological activities including potential antimicrobial and anticancer properties. This research suggests the therapeutic potential of these compounds, further emphasizing the importance of exploring heterocyclic compounds in drug discovery Mokrov, Likhosherstov, Lezina, Gudasheva, Bushmarinov, & Antipin, 2011.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could include further exploration of its potential uses, such as in pharmaceuticals or materials science .

properties

IUPAC Name

11-[(1-methylpyrrol-2-yl)methyl]-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-17-7-3-4-12(17)10-18-8-9-19-15(11-18)13-5-2-6-14(13)16-19/h3-4,7H,2,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADUMHATJHEFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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